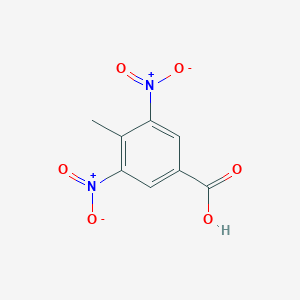

3,5-Dinitro-p-toluic acid

描述

The exact mass of the compound 4-Methyl-3,5-dinitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5589. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWWZQXBKVZKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167931 | |

| Record name | 3,5-Dinitro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | 3,5-Dinitro-p-toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16533-71-4 | |

| Record name | 4-Methyl-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitro-p-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,5-dinitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dinitro-p-toluic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPM5AZ39WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dinitro-p-toluic Acid from p-Toluic Acid

This whitepaper provides a comprehensive overview of the synthesis of 3,5-Dinitro-p-toluic acid, a valuable compound in various chemical research and development applications. The following sections detail the chemical pathway, experimental protocols, and key quantitative data associated with the nitration of p-toluic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Pathway and Mechanism

The synthesis of this compound from p-toluic acid is achieved through an electrophilic aromatic substitution reaction, specifically a double nitration. In this reaction, the aromatic ring of p-toluic acid is attacked by the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The methyl (-CH₃) and carboxylic acid (-COOH) groups on the benzene ring direct the incoming nitro groups to the meta positions relative to the carboxylic acid, resulting in the desired 3,5-dinitro substitution pattern.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are based on established procedures for the dinitration of analogous aromatic carboxylic acids and represent typical experimental outcomes.

| Parameter | Value | Reference |

| Molar Ratio (p-Toluic Acid:HNO₃:H₂SO₄) | 1 : 2.2-2.5 : 10-25 | Adapted from dinitration of o-toluic acid[1] |

| Reaction Temperature | 20 - 110 °C | [1] |

| Reaction Time | 2.5 - 4 hours | [1][2] |

| Yield | 92 - 95% | [1] |

| Melting Point (Crude) | 200 - 202 °C | [2] |

| Melting Point (Purified) | 205 - 207 °C | [1][2] |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound. The protocol is adapted from established procedures for the dinitration of similar aromatic compounds.[1][2]

Materials and Reagents:

-

p-Toluic acid

-

Concentrated Sulfuric Acid (96-98%)

-

Concentrated Nitric Acid (70-90%)

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Thermometer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add a calculated amount of concentrated sulfuric acid. While stirring, slowly add the required molar equivalent of concentrated nitric acid, ensuring the temperature is maintained below 20 °C.

-

Addition of p-Toluic Acid: Once the nitrating mixture has cooled, slowly add p-toluic acid in small portions to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature between 25 °C and 30 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period. The temperature may then be carefully raised to a higher temperature (e.g., 80-100 °C) and held for several hours to ensure complete dinitration.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: Upon completion, the reaction mixture is cooled to room temperature and then slowly poured over a large volume of crushed ice with vigorous stirring. The crude this compound will precipitate as a yellow solid.

-

Isolation and Washing: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The solid is then washed with copious amounts of cold water until the washings are free of acid (as indicated by pH paper).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a light yellow crystalline solid.[2][3] The purified product is then dried in a vacuum oven.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

The synthesis of this compound involves the use of highly corrosive and oxidizing acids. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound from p-toluic acid. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can effectively produce this valuable dinitro-aromatic compound for their scientific endeavors. The provided quantitative data and reaction pathway serve as a reliable reference for optimizing reaction conditions and understanding the underlying chemical transformations.

References

An In-depth Technical Guide to 3,5-Dinitro-p-toluic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 3,5-Dinitro-p-toluic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Chemical Identity and Structure

This compound, systematically named 4-methyl-3,5-dinitrobenzoic acid, is a nitroaromatic carboxylic acid. Its chemical structure consists of a benzoic acid core with two nitro groups (-NO₂) at positions 3 and 5, and a methyl group (-CH₃) at position 4.

The structural formula is as follows:

Figure 1. Chemical Structure of this compound.

The presence of electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₆ | [1][2] |

| Molecular Weight | 226.14 g/mol | [1][2] |

| IUPAC Name | 4-methyl-3,5-dinitrobenzoic acid | [1] |

| CAS Number | 16533-71-4 | [1][2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 155-158 °C | [2] |

| Boiling Point (Predicted) | 396.3 ± 42.0 °C | |

| Density (Predicted) | 1.593 ± 0.06 g/cm³ | |

| Solubility | Soluble in methanol | [2] |

| pKa (estimated from 3,5-dinitrobenzoic acid) | ~2.82 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectra available, typically run in deuterated solvents like DMSO-d₆. |

| ¹³C NMR | Spectral data has been recorded. |

| Infrared (IR) Spectroscopy | Typically analyzed as a KBr pellet. |

| Mass Spectrometry (GC-MS) | Mass spectra are available for this compound. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to this compound.

Synthesis of this compound

This protocol is a plausible method based on the nitration of p-toluic acid.

Materials:

-

p-Toluic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Deionized water

-

Ice

-

Ethanol

Procedure:

-

In a round-bottom flask, cautiously add p-toluic acid to an excess of concentrated sulfuric acid with stirring, ensuring the mixture is well-chilled in an ice bath.

-

Slowly add a stoichiometric excess of fuming nitric acid dropwise to the reaction mixture, maintaining a low temperature (0-10 °C) with continuous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated crude product, this compound, is collected by vacuum filtration and washed with cold deionized water.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly.

-

Hot filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[4]

Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of this compound.[5]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6] Filter the solution into an NMR tube.[6]

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[7][8] Press the mixture into a thin, transparent pellet using a hydraulic press.[7][8]

-

Sample Preparation: The compound may require derivatization (e.g., silylation) to increase its volatility for GC analysis.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships pertaining to this compound.

Safety Information

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound. The tabulated data and visualized workflows are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The provided methodologies offer a solid foundation for the synthesis, purification, and analysis of this compound in a laboratory setting.

References

- 1. This compound | C8H6N2O6 | CID 85477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-甲基-3,5-二硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. famu.edu [famu.edu]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. shimadzu.com [shimadzu.com]

- 8. scienceijsar.com [scienceijsar.com]

safety and handling precautions for 3,5-Dinitro-p-toluic acid

An In-depth Technical Guide to the Safety and Handling of 3,5-Dinitro-p-toluic Acid

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Methyl-3,5-dinitrobenzoic acid[1] |

| CAS Number | 16533-71-4[1][2] |

| Molecular Formula | C8H6N2O6[1] |

| Molecular Weight | 226.14 g/mol [1] |

| Appearance | Yellow crystalline powder[1] |

Hazard Identification

This compound is considered a hazardous substance. The primary hazards are related to irritation and potential combustion.

GHS Classification: [1]

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A[1]

-

Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 205-207 °C | |

| Boiling Point | 396.3±42.0 °C (Predicted) | [3] |

| Flash Point | 176.1±16.3 °C (Predicted) | [3] |

| Density | 1.593±0.06 g/cm3 (Predicted) | [3] |

| Solubility | Soluble in methanol.[3] |

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound to prevent skin and eye contact, and inhalation of dust.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[2] Wash hands thoroughly after handling.[2] Keep away from heat, sparks, and open flames.[2] Use spark-proof tools and explosion-proof equipment.[2]

-

Storage: Store in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed.[2] Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

First Aid Measures

Immediate medical attention is required for any overexposure.

Fire and Explosion Hazard

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: May explode if heated. Emits toxic fumes under fire conditions.

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[5]

-

Environmental Precautions: Should not be released into the environment.[5]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[2] Avoid generating dust.

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented (e.g., skin irritation studies, eye irritation studies) are not provided in the publicly available safety data sheets. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), by the manufacturer. For detailed methodologies, it is recommended to contact the supplier directly.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by licensed waste disposal contractors.

Disclaimer: This document is intended for informational purposes only and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the SDS for the most current and complete safety information.

References

Unveiling the Potential: A Technical Guide to the Research Applications of 3,5-Dinitro-p-toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted research applications of 3,5-Dinitro-p-toluic acid, a versatile nitroaromatic compound. While direct research on this specific isomer is emerging, its structural similarity to well-studied analogs provides a strong foundation for predicting its utility in various scientific domains. This document consolidates known data, proposes potential applications based on analogous compounds, and provides detailed experimental frameworks for future investigations.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 16533-71-4 | [1] |

| Molecular Formula | C₈H₆N₂O₆ | [2] |

| Molecular Weight | 226.14 g/mol | [2][3] |

| Melting Point | 155-158 °C | [1] |

| Appearance | White to yellow powder or crystals | [1][3] |

| Solubility | Soluble in methanol | [4] |

Established Research Applications

Environmental Analysis: Characterization of Nitroaromatic Compounds

This compound has found a niche application in environmental science as a standard for the characterization of highly polar nitroaromatic compounds.[1] Its presence and concentration in water samples from sites contaminated with trinitrotoluene (TNT) can be indicative of the degradation pathways and the extent of pollution.[1]

Caption: A generalized workflow for the analysis of nitroaromatic compounds in environmental samples.

A reverse-phase high-performance liquid chromatography (HPLC) method can be employed for the analysis of this compound.[5]

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

-

Column: Newcrom R1 reverse-phase column.[5]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acid modifier like phosphoric acid (for UV detection) or formic acid (for mass spectrometry compatibility).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the absorbance maximum of this compound, or mass spectrometry in negative ion mode.

-

Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration in the environmental sample is then determined by comparing its peak area to the calibration curve.

Potential Research Applications

Drawing parallels with its structural isomers and parent compound, 3,5-dinitrobenzoic acid, several promising research avenues can be proposed for this compound.

Organic Synthesis: A Versatile Building Block

The presence of two nitro groups and a carboxylic acid moiety makes this compound a potentially valuable building block in organic synthesis. The nitro groups can be reduced to amines, which can then undergo a variety of reactions to form heterocyclic compounds. The carboxylic acid group can be converted to esters, amides, or acid chlorides for further functionalization.

Caption: A proposed two-step synthesis of heterocyclic compounds from this compound.

-

Materials: this compound, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.

-

Filter the precipitate and wash with water.

-

The filtrate is then acidified to precipitate the 3,5-Diamino-p-toluic acid.

-

The product is collected by filtration, washed with cold water, and dried.

-

Drug Development: A Scaffold for Novel Pharmaceuticals

The structural motif of 3,5-dinitrobenzoic acid is found in pharmaceuticals like Diatrizoic acid, an X-ray contrast agent.[6] By extension, this compound could serve as a starting material for the synthesis of novel drug candidates. The methyl group provides an additional site for modification, potentially influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

References

- 1. This compound, 98% 16533-71-4 India [ottokemi.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C8H6N2O6 | CID 85477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Synthesis and Derivatives of 3,5-Dinitro-p-toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the synthesis of 3,5-Dinitro-p-toluic acid and its subsequent conversion into various derivatives. This compound serves as a critical intermediate in the development of pharmaceuticals and other fine chemicals. This document provides detailed experimental protocols, quantitative data, and logical workflows to assist researchers in their laboratory work.

Core Synthesis of this compound

The principal method for synthesizing this compound is through the electrophilic nitration of p-toluic acid. In this reaction, a mixture of concentrated nitric and sulfuric acids is employed to introduce two nitro groups onto the aromatic ring, directed to the meta positions relative to the carboxylic acid group and ortho to the methyl group.

Experimental Protocol: Nitration of p-Toluic Acid

Materials:

-

p-Toluic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Distilled Water

Procedure:

-

In a 500 mL flask, cautiously add 61 g (0.5 mole) of p-toluic acid to 300 mL of concentrated sulfuric acid, ensuring the mixture is well-stirred.

-

Cool the mixture to below 10°C in an ice bath.

-

Slowly add a nitrating mixture (prepared by carefully mixing 75 mL of fuming nitric acid and 75 mL of concentrated sulfuric acid) dropwise to the p-toluic acid solution. Maintain the reaction temperature below 30°C throughout the addition.

-

After the addition is complete, allow the mixture to stand at room temperature for one hour.

-

Heat the reaction mixture on a steam bath for an additional two hours.

-

Carefully pour the hot acid mixture onto 800 g of crushed ice in a large beaker with vigorous stirring.

-

The crude this compound will precipitate as a solid.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the washings are free of acid.

-

The crude product can be purified by recrystallization from 50% ethanol to yield a pale-yellow crystalline solid.

Quantitative Data for this compound

| Property | Value | Reference |

| IUPAC Name | 4-methyl-3,5-dinitrobenzoic acid | [1] |

| Molecular Formula | C₈H₆N₂O₆ | [1][2] |

| Molecular Weight | 226.14 g/mol | [1][2] |

| Melting Point | 205-207 °C | [3] |

| Appearance | Light yellow fine crystalline powder | [4] |

| CAS Number | 16533-71-4 | [1] |

Synthesis of Key Derivatives

The functional groups of this compound—the carboxylic acid and the two nitro groups—provide reactive sites for the synthesis of a variety of derivatives.

Esterification: Synthesis of Alkyl 3,5-Dinitro-p-toluates

Ester derivatives are commonly used to increase lipophilicity or to protect the carboxylic acid group. A green chemistry approach using microwave assistance can be employed for this synthesis.[5]

Materials:

-

This compound

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Microwave Synthesizer

Procedure:

-

In a microwave reaction vessel, combine 1.0 g of this compound with 10 mL of anhydrous ethanol.

-

Add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 100°C for 5-10 minutes.

-

After cooling, pour the reaction mixture into 50 mL of ice-cold water.

-

Collect the precipitated ethyl 3,5-dinitro-p-toluate by filtration.

-

Wash the solid with a 5% sodium bicarbonate solution, followed by cold water.

-

Recrystallize the product from ethanol.

Amidation: Synthesis of 3,5-Dinitro-p-toluamide

Amides are often synthesized to explore biological activities, as the amide bond is a key feature in many biomolecules. The synthesis typically proceeds via an acid chloride intermediate.[5]

Materials:

-

This compound

-

Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Dry Toluene (solvent)

Procedure:

-

In a fume hood, gently reflux a mixture of 2.26 g (0.01 mol) of this compound with 1.5 mL of thionyl chloride in 20 mL of dry toluene for 1-2 hours.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain the crude 3,5-dinitro-p-toluoyl chloride.

-

Cool the crude acid chloride in an ice bath.

-

Slowly and carefully add 10 mL of concentrated ammonium hydroxide with constant stirring.

-

A solid precipitate of 3,5-Dinitro-p-toluamide will form.

-

Filter the solid, wash it extensively with cold water, and dry.

-

Recrystallize from ethanol if necessary.

Reduction: Synthesis of 3,5-Diamino-p-toluic Acid

Reduction of the nitro groups to primary amines yields 3,5-Diamino-p-toluic acid, a versatile building block for synthesizing heterocyclic compounds, dyes, and polymers.[6]

Materials:

-

This compound

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sodium Hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask, suspend 2.26 g (0.01 mol) of this compound in 20 mL of water.

-

Add a solution of 11.3 g (0.05 mol) of stannous chloride dihydrate in 25 mL of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 3-4 hours. The yellow solid should dissolve to give a clear solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). A precipitate of tin hydroxides may form and then redissolve.

-

The product, 3,5-Diamino-p-toluic acid, will precipitate out.

-

Filter the solid, wash with a small amount of cold water, and dry.

Visualization of Synthetic Pathways

The logical flow from the starting material to the final derivatives is crucial for planning synthetic strategies.

Caption: Synthetic workflow for this compound and its primary derivatives.

Application in Drug Development: A Conceptual Workflow

Derivatives of this compound, especially the diamino derivative, are valuable starting points for creating libraries of novel compounds for biological screening.

Caption: Conceptual workflow from a key intermediate to drug candidate selection.

References

- 1. This compound | C8H6N2O6 | CID 85477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3,5-Dinitro-o-toluic acid 98% | 28169-46-2 [sigmaaldrich.com]

- 4. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

- 5. hansshodhsudha.com [hansshodhsudha.com]

- 6. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

physical appearance and melting point of 3,5-Dinitro-p-toluic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dinitro-p-toluic acid, with a specific focus on its physical appearance and melting point. Detailed experimental protocols for the determination of these properties are included, alongside an application of its reactivity in the identification of alcohols.

Core Physical and Chemical Properties

This compound, also known as 4-Methyl-3,5-dinitrobenzoic acid, is a nitrated aromatic carboxylic acid. Its key properties are summarized below for quick reference.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-3,5-dinitrobenzoic acid | [1] |

| Synonyms | 3,5-Dinitro-4-methylbenzoic acid, this compound | [2][3] |

| CAS Number | 16533-71-4 | [2][3] |

| Molecular Formula | C₈H₆N₂O₆ | [1][2] |

| Molecular Weight | 226.14 g/mol | [1][2] |

| Physical Appearance | Light yellow, fine crystalline powder | [4] |

| Melting Point | 155-158 °C | [2] |

Physical Appearance

This compound presents as a light yellow, fine crystalline powder[4]. The color of the compound can be an indicator of its purity.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. For this compound, the established melting point is in the range of 155-158 °C [2]. Impurities in a sample typically lead to a depression of the melting point and a broadening of the melting range[5][6][7]. It is crucial to distinguish this compound from its isomer, 3,5-Dinitro-o-toluic acid, which has a significantly higher melting point of 205-207 °C[4][8].

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the physical appearance and melting point of a solid chemical compound like this compound.

Protocol 1: Determination of Physical Appearance

The determination of physical appearance is a qualitative assessment of the substance's physical state, color, and form.

Objective: To qualitatively describe the physical state of this compound at ambient conditions.

Materials:

-

Sample of this compound

-

White, non-reflective viewing surface (e.g., a ceramic tile or a watch glass over white paper)

-

Spatula

-

Controlled, full-spectrum lighting source

Procedure:

-

Place a small, representative sample of the substance onto the white viewing surface using a clean spatula[9].

-

Observe the sample under the controlled lighting source. Ensure the lighting is consistent for all observations to maintain reproducibility.

-

Record the physical state of the substance (e.g., solid, crystalline, amorphous) under normal atmospheric conditions[10].

-

Record the color of the substance. For nuanced colors, comparison with a standardized color chart can reduce subjectivity[9].

-

Describe the form of the solid (e.g., fine powder, large crystals, granular)[10].

-

Carefully waft any vapors toward the nose to note any characteristic odor . Note: This should be done with extreme caution and is generally not recommended for unknown compounds. 3,5-Dinitrobenzoic acid is listed as odorless[11].

Protocol 2: Determination of Melting Point (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid crystalline substance[7][12].

Objective: To determine the melting point range of a sample of this compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer[12][13].

-

Packing the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until the packed sample is approximately 2-3 mm high[7][13].

-

Initial Rapid Determination (Optional): Place the packed capillary tube into the melting point apparatus. Heat the sample rapidly (10-20 °C per minute) to determine an approximate melting range. This saves time in subsequent, more precise measurements[5][6][13].

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed. Insert a new packed capillary tube.

-

Heat the sample at a slow, controlled rate, approximately 1-2 °C per minute, once the temperature is within 20 °C of the expected melting point[6][13].

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears. This is the start of the melting range.

-

Record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range[6].

-

-

Repeat: For accuracy, repeat the determination with at least two more samples to obtain consistent values[6].

Visualization of Experimental Workflow

Application in Alcohol Identification

Derivatives of this compound are utilized in qualitative organic analysis to identify unknown alcohols. Alcohols, which are often liquids, are converted into solid ester derivatives (3,5-dinitrobenzoates). These crystalline derivatives have sharp, characteristic melting points that can be used for identification by comparison with literature values[11][14][15]. The following diagram illustrates this workflow.

References

- 1. This compound | C8H6N2O6 | CID 85477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 16533-71-4 CAS MSDS (3,5-Dinitro-4-methylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. edisco.it [edisco.it]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Physical Appearance Determination Of A Drug Substance Utilizing A Commercially Available Color Guide [pharmaceuticalonline.com]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 12. thinksrs.com [thinksrs.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.sciepub.com [pubs.sciepub.com]

- 15. hansshodhsudha.com [hansshodhsudha.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Isoquinolones Utilizing 3,5-Dinitro-p-toluic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isoquinolone derivatives, with a focus on the utilization of 3,5-dinitro-p-toluic acid and its isomers as starting materials. Isoquinolones are a critical class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and medicinal chemistry.

While a direct, one-step synthesis of isoquinolones from this compound is not prominently described in the literature, a multi-step synthetic pathway involving the selective reduction of a nitro group followed by cyclization represents a feasible approach. This document outlines the synthesis of the precursor, 3,5-dinitro-o-toluic acid, and provides a detailed protocol for the synthesis of a related nitro-substituted dihydroisoquinoline, which serves as a key intermediate.

Logical Workflow for Isoquinolone Synthesis

The synthesis of a nitro-substituted isoquinolone from a dinitrotoluic acid precursor can be logically divided into three main stages: preparation of the dinitrotoluic acid, functional group manipulation (e.g., selective reduction), and finally, cyclization to form the isoquinolone ring system.

Application Notes and Protocols: 3,5-Dinitro-p-toluic Acid as a Derivatizing Agent for Chiral Separations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective separation is a critical process in the pharmaceutical industry, as the pharmacological and toxicological properties of chiral drug enantiomers can differ significantly. Indirect chiral separation, which involves the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, offers a robust method for their separation on achiral stationary phases. This document provides detailed application notes and protocols for the use of 3,5-Dinitro-p-toluic acid as a chiral derivatizing agent for the separation of racemic amines, alcohols, and amino acids.

The 3,5-dinitrobenzoyl moiety, a key feature of this compound, is a strong π-acidic group that facilitates the formation of diastereomeric derivatives with distinct physicochemical properties.[1] These derivatives can be effectively separated using standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), often in conjunction with a Pirkle-type chiral stationary phase.[1]

Principle of Derivatization

The carboxylic acid group of this compound is first activated, typically by conversion to its more reactive acid chloride, 3,5-Dinitro-p-toluyl chloride. This activated agent then reacts with the nucleophilic functional groups of the chiral analytes (e.g., the amino group of amines and amino acids, or the hydroxyl group of alcohols) to form stable diastereomeric amides or esters. The differing spatial arrangements of these diastereomers allow for their separation by conventional chromatography.

General Experimental Workflow

The overall process for chiral separation using this compound as a derivatizing agent involves several key steps, from derivatization to analysis.

Figure 1: General workflow for chiral separation using this compound derivatization.

Application Notes and Protocols

The following sections provide detailed protocols and quantitative data for the derivatization and separation of various classes of chiral compounds.

Chiral Amines

Application: Determination of the enantiomeric purity of chiral amines is crucial in drug development, as different enantiomers can exhibit varied pharmacological activities. Amphetamine and its analogs are common examples where chiral separation is essential.

Protocol: Derivatization of Amphetamine with 3,5-Dinitro-p-toluyl Chloride

-

Activation of this compound:

-

In a dry flask, suspend this compound in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,5-Dinitro-p-toluyl chloride. Use this reagent immediately or store it under anhydrous conditions.

-

-

Derivatization Reaction:

-

Dissolve the racemic amphetamine sample in a suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran).

-

Add a slight molar excess of 3,5-Dinitro-p-toluyl chloride to the solution.

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up and Sample Preparation:

-

Quench the reaction with a small amount of water or a dilute aqueous acid solution.

-

Extract the diastereomeric derivatives into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and reconstitute the residue in the HPLC mobile phase for analysis.

-

Quantitative Data: Chiral Separation of Amphetamine Derivatives

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |

| N-(3,5-Dinitrobenzoyl)amphetamine | N-(3,5-dinitrobenzoyl)phenylglycine | Hexane/Isopropanol (90:10, v/v) | 1.0 | 1.52 | 3.8 |

Chiral Alcohols

Application: The enantiomeric composition of chiral alcohols is important in the synthesis of pharmaceuticals and fine chemicals. Propranolol, a beta-blocker, is a key example where the S-(-)-enantiomer is significantly more active than the R-(+)-enantiomer.

Protocol: Derivatization of Propranolol with 3,5-Dinitro-p-toluyl Chloride

-

Activation of this compound: Prepare 3,5-Dinitro-p-toluyl chloride as described for chiral amines.

-

Derivatization Reaction:

-

Dissolve the racemic propranolol in a dry aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Add a slight molar excess of 3,5-Dinitro-p-toluyl chloride.

-

Add a suitable base, such as pyridine or 4-dimethylaminopyridine (DMAP), to catalyze the reaction and neutralize the generated HCl.

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Work-up and Sample Preparation:

-

Wash the reaction mixture with a dilute aqueous solution of HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

-

Quantitative Data: Chiral Separation of Propranolol Derivatives

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |

| O-(3,5-Dinitrobenzoyl)propranolol | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | 1.0 | 1.12 | 1.75 |

Chiral Amino Acids

Application: The analysis of D- and L-amino acids is critical in various fields, including food science, geochemistry, and biomedical research, as the presence of D-amino acids can be an indicator of bacterial contamination or specific biological processes.

Protocol: Derivatization of Leucine with 3,5-Dinitro-p-toluyl Chloride

-

Activation of this compound: Prepare 3,5-Dinitro-p-toluyl chloride as previously described.

-

Derivatization Reaction (Schotten-Baumann conditions):

-

Dissolve the racemic leucine in a dilute aqueous solution of sodium bicarbonate or sodium hydroxide to deprotonate the amino group.

-

Add a solution of 3,5-Dinitro-p-toluyl chloride in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) to the aqueous solution of the amino acid.

-

Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

-

-

Work-up and Sample Preparation:

-

Separate the organic layer.

-

Acidify the aqueous layer with dilute HCl to protonate the carboxylic acid group of the derivatized amino acid.

-

Extract the N-(3,5-Dinitro-p-toluyl)-leucine into an organic solvent.

-

Dry the organic extract and evaporate the solvent.

-

The resulting diastereomeric derivatives can be further esterified (e.g., with diazomethane) to improve their chromatographic properties before HPLC analysis.

-

Quantitative Data: Chiral Separation of Amino Acid Derivatives

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |

| N-(3,5-Dinitrobenzoyl)leucine methyl ester | (S)-N-(3,5-dinitrobenzoyl)leucine | Hexane/Isopropanol (95:5, v/v) | 1.0 | 1.25 | 2.1 |

Reaction Mechanism and Chiral Recognition

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine or the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the 3,5-Dinitro-p-toluyl chloride. The subsequent loss of a chloride ion results in the formation of a stable amide or ester linkage.

Figure 2: Simplified reaction mechanism for the derivatization of a chiral amine.

Conclusion

This compound, after activation to its acid chloride, serves as an effective chiral derivatizing agent for the separation of a wide range of chiral compounds, including amines, alcohols, and amino acids. The resulting diastereomeric derivatives exhibit good chromatographic properties and can be baseline resolved on common achiral stationary phases. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the development of robust and reliable methods for enantioselective analysis.

References

Application Notes and Protocols: 3,5-Dinitro-p-toluic Acid in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various nitrogen-containing heterocyclic compounds utilizing 3,5-Dinitro-p-toluic acid as a key starting material. The methodologies described herein are foundational for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.

Synthesis of 2-(3,5-Dinitrophenyl)-7-methyl-1H-benzimidazole

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. This protocol outlines the synthesis of a substituted benzimidazole via a [4+1]-cycloaddition reaction between this compound and an ortho-phenylenediamine derivative.

Experimental Protocol:

A mixture of 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol), this compound (2.26 g, 10 mmol), and a catalytic amount of ammonium chloride (0.2 g) in polyphosphoric acid (PPA) (20 mL) is heated at 150°C for 4 hours with constant stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold water (200 mL). The resulting precipitate is collected by filtration, washed with a 10% sodium carbonate solution until effervescence ceases, and then with distilled water until the filtrate is neutral. The crude product is dried and recrystallized from ethanol to afford 2-(3,5-Dinitrophenyl)-7-methyl-1H-benzimidazole as a pure solid.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-methyl-1,2-phenylenediamine | This compound | NH₄Cl | PPA | 150 | 4 | ~90 |

Logical Workflow for Benzimidazole Synthesis:

Caption: Synthetic workflow for 2-(3,5-Dinitrophenyl)-7-methyl-1H-benzimidazole.

Synthesis of 7-Methyl-2-(p-tolyl)quinoxaline via Reductive Cyclization

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. This protocol describes a plausible synthetic route to a substituted quinoxaline from this compound, proceeding through a reductive cyclization pathway.

Experimental Protocol:

Step 1: Reduction of this compound to 3,5-Diamino-p-toluic acid

To a solution of this compound (2.26 g, 10 mmol) in ethanol (50 mL), tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) is added. The mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution to precipitate the diamine. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3,5-Diamino-p-toluic acid.

Step 2: Condensation with a 1,2-Dicarbonyl Compound

The crude 3,5-Diamino-p-toluic acid from the previous step is dissolved in a mixture of ethanol and acetic acid (4:1, 25 mL). To this solution, 1-phenyl-1,2-propanedione (1.48 g, 10 mmol) is added, and the mixture is refluxed for 2 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give 7-Methyl-2-phenyl-3-methylquinoxaline-5-carboxylic acid.

Quantitative Data:

| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Estimated Yield (%) |

| 1 | This compound | SnCl₂·2H₂O | Ethanol | Reflux | 3 | >85 |

| 2 | 3,5-Diamino-p-toluic acid, 1-phenyl-1,2-propanedione | Acetic Acid | Ethanol | Reflux | 2 | ~70-80 |

Workflow for Quinoxaline Synthesis:

Caption: Two-step synthesis of a quinoxaline derivative via reduction and cyclocondensation.

Proposed Synthesis of a Phenazine Derivative

Phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological and electronic properties. The following is a proposed synthetic route for a phenazine derivative starting from this compound, based on established methodologies for similar structures.

Experimental Protocol (Proposed):

Step 1: Reductive Cyclization to a Dihydrophenazine Intermediate

In a round-bottom flask, this compound (2.26 g, 10 mmol) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water. A reducing agent, for example, sodium dithionite (Na₂S₂O₄) (8.7 g, 50 mmol) dissolved in water, is added portion-wise to the refluxing solution of the dinitro compound. The reaction is continued at reflux for 2-4 hours, during which the color of the reaction mixture is expected to change significantly. The formation of the dihydrophenazine intermediate can be monitored by TLC.

Step 2: Aromatization to the Phenazine

Upon completion of the reduction and cyclization, the reaction mixture is cooled. Aromatization of the dihydrophenazine intermediate to the final phenazine product can be achieved by air oxidation, which may occur spontaneously upon workup, or by the addition of a mild oxidizing agent like hydrogen peroxide. The product is then extracted into an organic solvent, dried, and purified by column chromatography or recrystallization to yield the desired phenazine-2,7-dicarboxylic acid-4,9-dimethyl derivative.

Quantitative Data (Estimated):

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Estimated Yield (%) |

| 1 & 2 | This compound | Na₂S₂O₄, Air/H₂O₂ | Ethanol/Water | Reflux | 2-4 | 60-75 |

Proposed Pathway for Phenazine Synthesis:

Caption: Proposed synthetic pathway for a phenazine derivative from this compound.

Disclaimer: The protocols described herein are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The proposed synthesis of the phenazine derivative is based on established chemical principles and may require optimization.

Application Notes and Protocols for the Resolution of Enantiomers Using 3,5-Dinitro-p-toluic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers, which are non-superimposable mirror images of each other. While enantiomers possess identical physical properties in an achiral environment, their physiological effects can differ significantly. Therefore, the isolation of a single, therapeutically active enantiomer is often necessary. One of the most established methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties such as solubility, can then be separated by methods like fractional crystallization.

This document provides a detailed experimental protocol for the resolution of a racemic amine using 3,5-Dinitro-p-toluic acid as the chiral resolving agent. This compound is an acidic resolving agent suitable for the separation of racemic bases. The protocol herein is a generalized procedure and may require optimization for specific racemic compounds.

Principle of the Method

The resolution of a racemic amine with this compound is based on the formation of two diastereomeric salts with different solubilities. The general scheme is as follows:

-

Step 1: Diastereomeric Salt Formation: A racemic amine ((R/S)-Amine) is reacted with an enantiomerically pure chiral acid (this compound) to form a mixture of two diastereomeric salts: ((R)-Amine)-(this compound) and ((S)-Amine)-(this compound).

-

Step 2: Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble in a specific solvent and will preferentially crystallize out of the solution.

-

Step 3: Regeneration of Enantiomers: The separated diastereomeric salts are then treated with a base to regenerate the free amine and the resolving agent. This allows for the isolation of the individual enantiomers of the amine.

Experimental Workflow

Caption: Workflow for the resolution of a racemic amine.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific racemic amine being resolved.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

-

Dissolution: In a suitable reaction vessel, dissolve the racemic amine (1.0 eq.) and this compound (0.5 - 1.0 eq.) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) at an elevated temperature until a clear solution is obtained. The choice of solvent is critical and may require screening to achieve optimal separation.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization. The less soluble diastereomeric salt should precipitate out of the solution.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system.

Protocol 2: Regeneration of the Enantiomer from the Crystallized Salt

-

Dissolution: Suspend the crystalline diastereomeric salt in water.

-

Basification: Add a sufficient amount of a base (e.g., 2M NaOH solution) to the suspension until the pH is basic (pH > 10). This will liberate the free amine from the salt.

-

Extraction: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to obtain the pure enantiomer.

Protocol 3: Regeneration of the Enantiomer from the Mother Liquor

-

Evaporation: Evaporate the solvent from the mother liquor obtained after the initial filtration.

-

Regeneration: Treat the residue with a base and extract the amine as described in Protocol 2 to recover the other enantiomer. This enantiomer will likely be of lower optical purity and may require further purification.

Data Presentation

The following tables provide an example of the quantitative data that should be recorded during the resolution process. The values presented are hypothetical and will vary depending on the specific racemic amine and experimental conditions.

Table 1: Reactants and Stoichiometry

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Equivalents |

| Racemic 1-Phenylethylamine | 121.18 | 0.10 | 12.12 | 1.0 |

| This compound | 226.15 | 0.05 | 11.31 | 0.5 |

Table 2: Experimental Conditions and Results

| Parameter | Value |

| Solvent for Crystallization | Ethanol |

| Solvent Volume | 150 mL |

| Crystallization Temperature | 4 °C |

| Yield of Diastereomeric Salt | 9.8 g |

| Yield of Regenerated (S)-Amine | 4.5 g |

| Enantiomeric Excess of (S)-Amine | >98% |

| Yield of Regenerated (R)-Amine | 5.1 g |

| Enantiomeric Excess of (R)-Amine | ~85% |

Logical Relationships in Chiral Resolution

The success of the resolution is dependent on the difference in solubility between the two diastereomeric salts. This relationship is crucial for achieving high enantiomeric purity.

Caption: Relationship between solubility and resolution success.

Conclusion

The use of this compound as a chiral resolving agent provides a viable method for the separation of racemic amines. The key to a successful resolution lies in the careful selection of the solvent for crystallization to maximize the solubility difference between the diastereomeric salts. The protocols provided here serve as a general guideline for researchers and should be optimized for each specific application to achieve the desired enantiomeric purity and yield.

Application Notes and Protocols: 3,5-Dinitro-p-toluic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitro-p-toluic acid, also known as 4-methyl-3,5-dinitrobenzoic acid, is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid group and two nitro groups on a toluene backbone, offers multiple reaction sites for derivatization and construction of complex molecular architectures. The electron-withdrawing nature of the nitro groups enhances the reactivity of the carboxylic acid and provides a handle for the introduction of amino functionalities, which are pivotal in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4-methyl-3,5-dinitrobenzoic acid |

| Molecular Formula | C₈H₆N₂O₆ |

| Molecular Weight | 226.14 g/mol |

| CAS Number | 16533-71-4 |

| Appearance | Solid |

| Melting Point | 155-158 °C |

| Solubility | Soluble in methanol (250 mg/10 mL) |

Key Synthetic Applications and Protocols

This compound is a versatile precursor for a variety of chemical transformations, including esterification, amidation, and reduction of its nitro groups to form diamino derivatives, which are themselves important synthetic intermediates.

Esterification: Synthesis of Alkyl 4-methyl-3,5-dinitrobenzoates

The carboxylic acid moiety of this compound can be readily esterified under acidic conditions, a classic transformation known as Fischer esterification. These esters are useful for characterization and as intermediates in further synthetic steps.

dot

Caption: Fischer Esterification Workflow.

Experimental Protocol: Synthesis of Methyl 4-methyl-3,5-dinitrobenzoate

This protocol is adapted from a general Fischer esterification procedure.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (e.g., 10 g, 44.2 mmol) in methanol (100 mL).

-

Acid Addition: Carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the solution under reduced pressure to about 10 mL. Dilute the residue with water (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude methyl 4-methyl-3,5-dinitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield a pale yellow solid. A similar procedure for methyl 4-methyl-3-nitrobenzoate yielded 95% of the product[1].

| Reactant | Molar Eq. | Solvent | Catalyst | Reaction Time | Temperature | Yield |

| This compound | 1.0 | Methanol | H₂SO₄ | 4 h | Reflux | ~95% (estimated) |

Amide Synthesis: Preparation of N-Substituted 4-methyl-3,5-dinitrobenzamides

The synthesis of amides from this compound is a crucial step for introducing diverse functionalities and building blocks for drug discovery. A common and efficient method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a primary or secondary amine.

dot

Caption: Two-step amide synthesis pathway.

Experimental Protocol: General Procedure for N-Substituted 4-methyl-3,5-dinitrobenzamide Synthesis

This protocol is based on a general method for the synthesis of dinitrobenzamides.

-

Acid Chloride Formation: In a round-bottom flask, add this compound (1 mmol) to thionyl chloride (2 mL). Reflux the mixture for 4 hours.

-

Solvent Removal: After cooling, evaporate the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting crude acid chloride in anhydrous tetrahydrofuran (THF, 5 mL). In a separate flask, dissolve the desired amine (1 mmol) and triethylamine (3 mmol) in THF (2 mL).

-

Reaction: Add the amine solution to the acid chloride solution and stir the mixture at room temperature for 8-12 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the desired amide.

| Reagent 1 | Reagent 2 | Solvent | Reaction Time | Temperature | Typical Yield |

| This compound | Thionyl Chloride | Neat | 4 h | Reflux | High (assumed) |

| 4-methyl-3,5-dinitrobenzoyl chloride | Amine/Et₃N | THF | 8-12 h | Room Temp. | Not specified |

Reduction of Nitro Groups: Synthesis of 4-methyl-3,5-diaminobenzoic Acid

The reduction of the two nitro groups on the aromatic ring to amino groups is a key transformation that opens up a vast array of synthetic possibilities, including the synthesis of heterocyclic compounds and polymers. Catalytic hydrogenation is a common and effective method for this reduction.

dot

Caption: Catalytic hydrogenation workflow.

Experimental Protocol: Synthesis of 4-methyl-3,5-diaminobenzoic Acid

This protocol is adapted from a patented method for the reduction of 3,5-dinitrobenzoic acid[2][3].

-

Reaction Setup: In a stainless steel autoclave, charge this compound (e.g., 50 g), a solvent such as methanol or ethanol (300 mL), and a catalyst (e.g., Ni-Al alloy, 0.25 g).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to 2 MPa. Heat the mixture to 20 °C and stir for 10 hours.

-

Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-3,5-diaminobenzoic acid. The product can be further purified by recrystallization if necessary. The reported yield for the analogous 3,5-diaminobenzoic acid is 96%[2].

| Substrate | Catalyst | Solvent | H₂ Pressure | Temperature | Reaction Time | Yield |

| This compound | Ni-Al alloy | Methanol | 2 MPa | 20 °C | 10 h | ~96% (estimated) |

| This compound | Ni-Al alloy | Ethanol | 3 MPa | 150 °C | 3 h | ~97% (estimated) |

Applications in Drug Development and Advanced Materials

Derivatives of this compound have shown potential in various fields. For instance, 4-Methyl-3,5-dinitrobenzoic acid was utilized as a starting reagent in the asymmetric synthesis of the benzazocine core of FR900482, a compound with potential therapeutic applications[3]. The diamino derivative is a key precursor for the synthesis of high-performance polymers and liquid crystal materials[4]. Furthermore, the dinitroaromatic scaffold is a common feature in energetic materials and can be used to synthesize novel heterocyclic compounds with potential biological activities[5].

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis. The protocols outlined in this document provide a foundation for its use in preparing a wide range of derivatives, including esters, amides, and diamines. These products serve as valuable intermediates in the development of pharmaceuticals, advanced materials, and other specialty chemicals. The ability to perform multiple, distinct chemical transformations on this single starting material underscores its importance for researchers and scientists in the field of synthetic chemistry.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]

- 3. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Application Note: Quantification of 3,5-Dinitro-p-toluic Acid using High-Performance Liquid Chromatography

Abstract

This application note describes a sensitive and reliable analytical method for the quantification of 3,5-Dinitro-p-toluic acid in solution. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, providing a robust and accessible approach for researchers, scientists, and drug development professionals. A detailed protocol for this method is provided, including sample preparation, instrument parameters, and method validation data.

Introduction

This compound is a nitroaromatic compound of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and research applications. This document outlines a validated HPLC method that can be readily implemented for the routine analysis of this compound.

Experimental

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

HPLC Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)

-

Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (ACS grade)

-

Vials: 2 mL amber HPLC vials with caps and septa

Chromatographic Conditions

-

Mobile Phase: Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 254 nm

-

Run Time: 10 minutes

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. This solution should be stored at 2-8 °C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

-

Sample Dilution: For liquid samples, accurately dilute an appropriate volume of the sample with the mobile phase to bring the concentration of this compound within the calibration range.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an amber HPLC vial prior to injection.

Method Validation Summary

The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Calibration Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

Analytical Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Workflow for the quantification of this compound.

Logical Relationship of Method Validation Parameters

The relationship between key method validation parameters is illustrated below. A robust analytical method is built upon establishing these interconnected characteristics.

Application Notes and Protocols: 3,5-Dinitro-p-toluic Acid as a Potential Corrosion Inhibitor